Cas no 1261732-45-9 (2-Bromo-4-chloro-3-nitropyridine)

2-Bromo-4-chloro-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-chloro-3-nitro-pyridine
- 2-Bromo-4-chloro-3-nitropyridine
- FCH1351874
- OR345489
- AX8264850
- AK00741144
- AKOS025395185
- C72084
- 1261732-45-9
- BS-15107
- DB-251370
- MFCD17014974
- CS-0186579
- SY318771
-
- インチ: 1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H
- InChIKey: VTXLBYHDDCVJOX-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CN=1)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 235.89882g/mol
- どういたいしつりょう: 235.89882g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 58.7
2-Bromo-4-chloro-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362585-1g |
2-Bromo-4-chloro-3-nitro-pyridine |
1261732-45-9 | 95%+ | 1g |
$429 | 2022-06-13 | |
eNovation Chemicals LLC | Y1089404-250mg |
2-Bromo-4-chloro-3-nitropyridine |
1261732-45-9 | 95% | 250mg |
$95 | 2024-06-05 | |
Alichem | A023022877-500mg |
2-Bromo-4-chloro-3-nitropyridine |
1261732-45-9 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
eNovation Chemicals LLC | Y1089404-1g |
2-Bromo-4-chloro-3-nitropyridine |
1261732-45-9 | 95% | 1g |
$180 | 2024-06-05 | |
Alichem | A023022877-1g |
2-Bromo-4-chloro-3-nitropyridine |
1261732-45-9 | 97% | 1g |
$1730.40 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN181-100mg |
2-Bromo-4-chloro-3-nitropyridine |
1261732-45-9 | 95+% | 100mg |
746CNY | 2021-05-07 | |
Aaron | AR01FTAU-1g |
2-BroMo-4-chloro-3-nitropyridine |
1261732-45-9 | 95% | 1g |
$153.00 | 2025-02-12 | |
Aaron | AR01FTAU-100mg |
2-BroMo-4-chloro-3-nitropyridine |
1261732-45-9 | 95% | 100mg |
$28.00 | 2025-02-12 | |
Aaron | AR01FTAU-250mg |
2-BroMo-4-chloro-3-nitropyridine |
1261732-45-9 | 95% | 250mg |
$44.00 | 2025-02-12 | |
A2B Chem LLC | AY16330-1g |
2-Bromo-4-chloro-3-nitropyridine |
1261732-45-9 | 95% | 1g |
$227.00 | 2024-01-04 |
2-Bromo-4-chloro-3-nitropyridine 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2-Bromo-4-chloro-3-nitropyridineに関する追加情報
2-Bromo-4-chloro-3-nitropyridine: A Comprehensive Overview
2-Bromo-4-chloro-3-nitropyridine, with the CAS number 1261732-45-9, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring structure, which is substituted with bromine, chlorine, and nitro groups at specific positions, endowing it with unique chemical and physical properties.
The synthesis of 2-bromo-4-chloro-3-nitropyridine typically involves a series of substitution and nitration reactions on a pyridine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions.
In terms of applications, 2-bromo-4-chloro-3-nitropyridine has been extensively studied for its potential in drug design. The compound's ability to act as a precursor for bioactive molecules has made it a valuable intermediate in the pharmaceutical industry. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties.
The electronic properties of 2-bromo-4-chloro-3-nitropyridine make it an interesting candidate for use in organic electronics. Its high electron-withdrawing capability due to the nitro group enhances its utility in materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to improve their conductivity and stability under thermal stress.
Safety considerations are paramount when handling 2-bromo-4-chloro-3-nitropyridine. While it is not classified as a hazardous material under standard conditions, proper precautions should be taken due to its potential to cause skin irritation or respiratory issues upon prolonged exposure. Storage in a cool, dry place away from incompatible materials is recommended.
In conclusion, 2-bromo-4-chloro-3-nitropyridine stands out as a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization, solidifying its position as an essential building block in modern chemistry.
1261732-45-9 (2-Bromo-4-chloro-3-nitropyridine) 関連製品
- 844466-10-0(3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2228963-79-7(1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-3,3-difluorocyclobutylmethanamine)
- 1807269-01-7(3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)
- 3002429-42-4(1-(6-Chloro-2-fluoro-3-(methylthio)phenyl)-2-phenylethanol)
- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)
- 2227695-24-9(rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1518035-03-4(4-cyclopropyl-3-methylbenzaldehyde)
- 10030-31-6(Ac-Phe-Phe-OH)
- 80221-58-5(2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride)
- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)




